1,3-Dioxolane-2-propanol, 2-methyl-
Description
Properties
IUPAC Name |
3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(3-2-4-8)9-5-6-10-7/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPTYGVWDNDVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337054 | |
| Record name | 1,3-Dioxolane-2-propanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29021-98-5 | |
| Record name | 1,3-Dioxolane-2-propanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
b. 1,3-Dioxolane, 2-(2-propenyl)- (CAS 38653-49-5)
- Molecular Formula : C₆H₁₀O₂
- Key Differences: Replacing the propanol chain with a propenyl group introduces unsaturation, making this compound more reactive in polymerization or addition reactions. The absence of a hydroxyl group eliminates hydrogen-bonding capacity, reducing miscibility with water .
c. 2-Propanone, 1,1-diethoxy- (CAS 5774-26-5)
- Molecular Formula : C₇H₁₄O₃
- Key Differences: Despite sharing the same molecular formula as the target compound, this is a ketone acetal with two ethoxy groups. Its reactivity centers on acetal hydrolysis to regenerate acetone, unlike the alcohol-mediated reactivity of 1,3-dioxolane-2-propanol derivatives .
Physicochemical and Application Comparison
Research Findings and Industrial Relevance
- Analytical Detection: The target compound is listed as a related substance in pharmaceutical contexts (e.g., drospirenone/ethinyl estradiol formulations), where impurities like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol are controlled at ≤0.1% .
- Spectral Data: Mass spectral data for C₇H₁₄O₃ compounds, including the target molecule and 1,1-diethoxy-2-propanone, are cataloged in the EPA/NIH database, aiding in analytical identification .
- Synthetic Utility : The allyl-substituted dioxolane (CAS 38653-49-5) demonstrates broader industrial use in polymer chemistry due to its unsaturated moiety, whereas the target compound’s applications remain less documented .
Q & A
Basic: What spectroscopic methods are recommended for characterizing 1,3-Dioxolane-2-propanol, 2-methyl-?
Methodological Answer:
Characterization requires a combination of spectroscopic techniques:
- Gas Chromatography-Mass Spectrometry (GC/MS): Resolves volatile components and provides fragmentation patterns for structural elucidation. For example, GC/MS has been used to identify analogous compounds in MVOC analysis .
- Mass Spectral Databases: Cross-reference with the EPA/NIH Mass Spectral Database (e.g., molecular ion peak at m/z 146 for C₇H₁₄O₃) to confirm identity .
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to assign protons and carbons in the dioxolane ring and methyl/propanol substituents.
- Infrared Spectroscopy (IR): Identify functional groups (e.g., C-O-C in the dioxolane ring at ~1100 cm⁻¹).
Basic: What are the key synthetic routes for 1,3-Dioxolane-2-propanol, 2-methyl-?
Methodological Answer:
Synthesis typically involves:
- Acetal Formation: React 2-methyl-2-propanol with a diol (e.g., ethylene glycol) under acidic catalysis to form the dioxolane ring. Similar strategies are described for structurally related dioxolanes .
- Protection/Deprotection Strategies: Use protecting groups for hydroxyl moieties to prevent side reactions during synthesis.
- Purification: Employ fractional distillation or column chromatography to isolate the product. Validate purity via GC/MS and NMR .
Advanced: How can contradictions in GC/MS data for this compound be resolved in complex mixtures?
Methodological Answer:
Contradictions arise due to co-elution or similar fragmentation patterns. Mitigate by:
- Retention Index (RI) Calibration: Use hydrocarbon standards to compare retention times against known values .
- High-Resolution Mass Spectrometry (HRMS): Differentiate isomers via exact mass measurements (e.g., C₇H₁₄O₃ has an exact mass of 146.0943).
- Tandem MS (MS/MS): Analyze fragmentation pathways unique to the dioxolane structure.
- Derivatization: Convert hydroxyl groups to trimethylsilyl ethers to improve chromatographic resolution .
Advanced: How can the NRTL model predict phase behavior in separation processes involving this compound?
Methodological Answer:
The Non-Random Two-Liquid (NRTL) model is suitable for liquid-liquid equilibrium (LLE) and vapor-liquid equilibrium (VLE) predictions:
- Parameter Estimation: Derive binary interaction parameters from experimental or simulated LLE data (e.g., water/ethanol/2-methyl pentanol systems) .
- Validation: Compare model predictions with molecular dynamics simulations or experimental results (standard deviation <0.003 for LLE data) .
- Process Optimization: Use Aspen Plus® to simulate extraction/distillation processes, incorporating NRTL parameters for accurate phase behavior modeling .
Advanced: How do substitution patterns on the dioxolane ring influence chemical reactivity?
Methodological Answer:
Substituents alter steric and electronic effects:
- Methyl Groups: Increase steric hindrance, reducing nucleophilic attack at the dioxolane oxygen. Compare with α,2-dimethyl derivatives .
- Phenyl or Ester Groups: Enhance stability via resonance (e.g., Ethyl 2-Methyl-1,3-dioxolane-2-propionate in ).
- Experimental Design: Perform kinetic studies under varying conditions (pH, temperature) to quantify reactivity differences. Use DFT calculations to model transition states.
Basic: What stability considerations apply to storing 1,3-Dioxolane-2-propanol, 2-methyl-?
Methodological Answer:
- Moisture Sensitivity: The dioxolane ring is prone to hydrolysis. Store under anhydrous conditions (e.g., molecular sieves).
- Temperature: Avoid prolonged exposure to >40°C to prevent decomposition.
- Light Sensitivity: Use amber glassware to protect against UV-induced degradation.
- Stability Testing: Conduct accelerated aging studies (e.g., 40°C/75% RH for 6 months) and monitor purity via GC/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
